N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
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Overview
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is a complex organic compound that features a unique structure comprising multiple thiazole rings
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with metal surfaces, suggesting a potential role in corrosion inhibition .
Mode of Action
This coating is thought to result from mixed interactions during the compound’s adsorption over metal surfaces .
Result of Action
Similar compounds have been shown to exhibit significant corrosion inhibition efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the concentration of the compound and the presence of substituents have been shown to affect its inhibition efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzo[d]thiazole with a suitable thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)-1-phenylmethanimine
- 1-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl) methanimine
- N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-methoxyphenyl) methanimine
- N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl)methanimine
Uniqueness
N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine stands out due to its unique structure, which includes multiple thiazole rings and specific functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS4/c1-22-10-4-3-5-11-12(10)20-16(24-11)21-15-18-8-6-7-9-14(13(8)25-15)26-17(19-9)23-2/h3-7H,1-2H3,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFOFPDSMQAYON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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